1-Hexanethiol 1-Hexanethiol 1-Hexanethiol is an organothiol that forms a self-assembled monolayer (SAM) on a variety of nanoparticles. It consists of S head group, CH2 alkane chain, and CH3 terminal group.
1-Hexanethiol (HT) is a non-polar alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces. It facilitates the immobilization of surface atoms and can be used in chemical sensing processes.
1-Hexanethiol is an organic sulfur compound that belongs to the class of mercaptans. Mercaptans have a characteristic odor and are regarded as the major contributors to several foods and beverage aromas.
1-Hexanethiol, also known as hexane-1-thiol or 1-hexylthiol, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 1-Hexanethiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-hexanethiol is primarily located in the membrane (predicted from logP). 1-Hexanethiol has a burnt, fat, and fatty taste.
N-hexanethiol is a colorless liquid with an unpleasant odor. Mp: -81°C; bp: 152-153°C. Density 0.838 g cm-3 (at 25°C).
Brand Name: Vulcanchem
CAS No.: 111-31-9
VCID: VC21090590
InChI: InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3
SMILES: CCCCCCS
Molecular Formula: C6H14S
CH3(CH2)5SH
C6H14S
Molecular Weight: 118.24 g/mol

1-Hexanethiol

CAS No.: 111-31-9

Cat. No.: VC21090590

Molecular Formula: C6H14S
CH3(CH2)5SH
C6H14S

Molecular Weight: 118.24 g/mol

* For research use only. Not for human or veterinary use.

1-Hexanethiol - 111-31-9

Specification

CAS No. 111-31-9
Molecular Formula C6H14S
CH3(CH2)5SH
C6H14S
Molecular Weight 118.24 g/mol
IUPAC Name hexane-1-thiol
Standard InChI InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3
Standard InChI Key PMBXCGGQNSVESQ-UHFFFAOYSA-N
SMILES CCCCCCS
Canonical SMILES CCCCCCS
Boiling Point 304 °F at 760 mm Hg (NIOSH, 2016)
151.0 °C
151 °C
304°F
Flash Point 68 °F (NIOSH, 2016)
30 °C
68°F
Melting Point -113 °F (NIOSH, 2016)
-81.0 °C
Mp -81 °
-81°C
-113°F

Introduction

Chemical Identification and Structure

Basic Identification

1-Hexanethiol is an alkanethiol with a six-carbon chain and a thiol (-SH) group at position 1. It is characterized by a strong, distinctive odor typical of thiol compounds. Table 1 presents the basic identification parameters of this compound.

ParameterValue
CAS Registry Number111-31-9
Molecular FormulaC₆H₁₄S
Molecular Weight118.24 g/mol
IUPAC Namehexane-1-thiol
SynonymsHexanethiol, Hexyl mercaptan, n-Hexylthiol, 1-Hexylthiol, 1-Mercaptohexane
InChI KeyPMBXCGGQNSVESQ-UHFFFAOYSA-N
SMILESCCCCCCS

Structural Features

1-Hexanethiol consists of a linear six-carbon chain with a thiol group (-SH) attached to the terminal carbon. This structural arrangement contributes to its amphiphilic properties, with the hydrocarbon chain providing hydrophobicity and the thiol group offering reactivity for various chemical transformations and surface interactions .

Physical and Chemical Properties

Physical Properties

The physical properties of 1-Hexanethiol influence its handling, storage, and applications in various contexts. Table 2 summarizes the key physical characteristics of this compound.

PropertyValue
Physical StateColorless to yellow liquid
OdorBurnt fat, sulfurous, meaty, fatty, garlic-like
Melting Point-81°C to -80°C
Boiling Point150-154°C at 760 mmHg
Flash Point30°C / 86°F
Density0.832-0.842 g/mL at 20-25°C
Refractive Index1.4470 to 1.4510
SolubilityInsoluble in water; soluble in alcohols, ethyl ether, and hydrocarbons
pKa10.55±0.10 (Predicted)
LogP3.37
Odor Threshold0.000015 ppm

Chemical Reactivity

1-Hexanethiol exhibits reactivity patterns characteristic of thiol compounds. It readily forms disulfides through oxidation reactions and can act as a nucleophile in various chemical transformations. The compound is incompatible with oxidizing agents, strong acids and bases, alkali metals, and nitric acid. When heated to decomposition, it emits toxic sulfur compounds .

Reactions with water, steam, or acids can produce toxic and flammable vapors. It reacts violently with powerful oxidizing agents such as calcium hypochlorite to generate sulfur oxides (SOₓ). Additionally, 1-Hexanethiol reacts with hydrides to form flammable hydrogen gas and with halogenated hydrocarbons to yield hydrogen halides. Exothermic reactions are observed with aldehydes .

Production Methods

Laboratory Synthesis

Several methods are employed for the laboratory synthesis of 1-Hexanethiol:

  • Reaction of Hexyl Halides with Thiourea: This two-step process involves the reaction of hexyl bromide with thiourea, followed by basic hydrolysis to yield 1-Hexanethiol .

  • Reduction of Hexyl Disulfide: Reducing agents such as lithium aluminum hydride can be used to convert hexyl disulfide to 1-Hexanethiol under controlled conditions .

  • Thiolation of Hexene: Direct addition of hydrogen sulfide to 1-hexene in the presence of appropriate catalysts or initiators can produce 1-Hexanethiol .

Industrial Production

Industrial-scale production of 1-Hexanethiol typically involves:

  • Reaction with Hydrogen Sulfide: The most common method uses the reaction of hexene or hexane with hydrogen sulfide gas in the presence of catalysts such as zinc oxide or aluminum oxide .

  • Alcohol-Based Synthesis: Industrial production can also utilize hexyl alcohol reacted with hydrogen sulfide gas in the presence of an acid catalyst. This method is preferred in industrial settings due to its efficiency and scalability .

Applications and Uses

Industrial Applications

1-Hexanethiol finds applications across various industries:

  • Chemical Intermediate: It serves as a precursor in the synthesis of various organosulfur compounds and pharmaceuticals .

  • Rubber Processing: Used in synthetic rubber production and processing as an intermediate and modifier .

  • Corrosion Protection: Forms protective coatings against oxidative reactions and contaminating layers on metal surfaces, particularly copper .

  • Electronics: Employed to tune the electrical characteristics in networked carbon nanotube field-effect transistors .

Research Applications

In scientific research, 1-Hexanethiol has several important applications:

  • Self-Assembled Monolayers (SAMs): Forms self-assembled monolayers on metal surfaces, particularly gold, which can modify surface properties such as wettability, chemical reactivity, and biocompatibility .

  • Nanomaterials: Used in the functionalization of gold nanoparticles for chemi-resistive sensors and as a thiol-based ligand for semiconducting materials in thin film solar cells .

  • Surface Modification: Applied to retard surface oxidation during exposure to environmental conditions, which can then be desorbed through annealing in inert atmospheres to provide clean metal surfaces .

Food Industry

1-Hexanethiol has notable applications in the food industry:

  • Natural Occurrence: Found naturally in cooked meats including chicken, beef, and pork .

  • Flavoring Agent: Used as a food flavoring agent due to its characteristic aroma profile that contributes to meat-like flavors .

  • Sensory Properties: Table 3 presents the sensory characteristics of 1-Hexanethiol at different concentrations.

ConcentrationAroma/Taste Characteristics
0.01% (Aroma)Burnt fat, slight garlic, grilled meat, sulfurous, burnt and roasted, meaty fatty, unpleasant burnt match
0.05-1.0 ppm (Taste)Charred pork skin, slightly bitter, lactonic fatty nuances, sulfurous, roasted, burnt fat and coffee nuances

Biological Activity

Mitochondrial Effects

Research has revealed interesting effects of 1-Hexanethiol on mitochondrial function:

  • Concentration-Dependent Effects: At low concentrations, 1-Hexanethiol stimulates state 4 mitochondrial respiration, while high concentrations lead to inhibition of respiration .

  • Non-Protonophoric Uncoupling: Unlike classical uncouplers such as dinitrophenol (DNP), 1-Hexanethiol uncouples mitochondrial respiration through a non-protonophoric mechanism. This is evidenced by:

    • Negligible depression of membrane potential compared to the strong decrease induced by DNP

    • Practically negligible enhancement of proton conductance at equivalent rates of respiration

    • Highly non-linear pattern in the relationship between proton pump conductance and membrane potential .

  • Comparative Effects: Table 4 summarizes the comparative effects of 1-Hexanethiol, n-hexane, and 1-hexanol on mitochondrial respiration.

CompoundEffect at Low ConcentrationEffect at High ConcentrationMembrane Potential EffectProton Conductance Effect
1-HexanethiolStimulationInhibitionNegligible depressionPractically negligible enhancement
n-HexaneStimulationInhibitionNegligible depressionPractically negligible enhancement
1-HexanolMinimalInhibitionSlight decreaseMuch smaller than DNP
DNP (Comparison)StimulationInhibitionStrong decreaseVery marked enhancement
Hazard CategoryClassification
Flammable LiquidsCategory 2-3
Acute Toxicity (Oral)Category 4
Acute Toxicity (Inhalation)Category 3-4
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity - Single ExposureCategory 1 (central nervous system) / Category 3

Exposure Guidelines

The established exposure limits for 1-Hexanethiol are:

  • NIOSH Ceiling: 0.5 ppm (2.7 mg/m³)

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